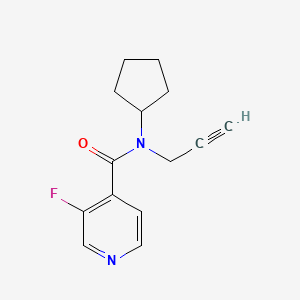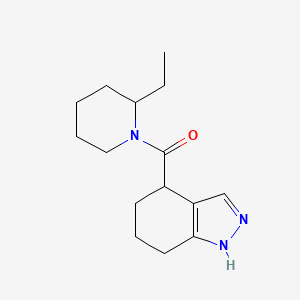![molecular formula C16H20FNO3 B7583041 (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7583041.png)
(2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone is a synthetic compound that belongs to the class of opioids. It is also known as 2-Fluoro-4'-Desmethyldesmethyltramadol or O-Desmethyltramadol Fluoropropionyl. This compound has been the subject of much scientific research due to its potential as a pain reliever and its ability to act as a substitute for other opioids.
Mécanisme D'action
(2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone works by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the activation of the receptor, which in turn leads to the inhibition of the release of neurotransmitters such as substance P, which are responsible for transmitting pain signals.
Biochemical and Physiological Effects:
Studies have shown that (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone has a high affinity for the mu-opioid receptor and is able to produce pain relief. It has also been found to have a lower potential for abuse and dependence compared to other opioids. However, it can still produce side effects such as nausea, dizziness, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone in lab experiments is its ability to act as a substitute for other opioids. This can be useful in studies that aim to investigate the effects of opioids on pain relief and addiction. However, its limitations include the potential for side effects and the need for careful dosing to avoid toxicity.
Orientations Futures
1. Investigating the potential of (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone as a treatment for chronic pain.
2. Studying the effects of this compound on addiction and withdrawal symptoms.
3. Developing new formulations of (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone that can be administered through different routes such as transdermal patches or inhalation.
4. Investigating the potential of this compound as a treatment for other conditions such as depression and anxiety.
5. Studying the pharmacokinetics and pharmacodynamics of (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone to better understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone involves the reaction of tramadol with fluoropropionyl chloride. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Research on (2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone has focused on its potential as a pain reliever and its ability to act as a substitute for other opioids. Studies have shown that this compound has a high affinity for the mu-opioid receptor, which is responsible for pain relief. It has also been found to have a lower potential for abuse and dependence compared to other opioids.
Propriétés
IUPAC Name |
(2-fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-16(20-10-11-21-16)12-6-8-18(9-7-12)15(19)13-4-2-3-5-14(13)17/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTIRKRYMBRLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone](/img/structure/B7582964.png)


![4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole](/img/structure/B7582980.png)
![2-(4-Fluorophenyl)-6-(2-oxa-7-azaspiro[4.4]nonane-7-carbonyl)pyridazin-3-one](/img/structure/B7582995.png)
![7-Thiophen-2-ylsulfonyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7582997.png)
![(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583019.png)
![(4-chloro-5-cyclopropyl-1H-pyrazol-3-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7583025.png)

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7583054.png)
![5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7583065.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-2-yl)methanone](/img/structure/B7583072.png)

